5-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile

Metabolic Stability Fluorination Drug Metabolism

This 5-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile is a privileged heterocyclic scaffold for medicinal chemistry. The 5-fluoro substituent enhances metabolic stability and binding affinity, crucial for kinase inhibitor and CCR5 antagonist programs. The 3-carbonitrile provides a versatile reactive handle for nucleophilic addition and cross-coupling, enabling rapid SAR exploration and hit expansion. Procure this specific regioisomer for target-focused lead optimization.

Molecular Formula C8H4FN3
Molecular Weight 161.14 g/mol
Cat. No. B12281018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile
Molecular FormulaC8H4FN3
Molecular Weight161.14 g/mol
Structural Identifiers
SMILESC1=CC(=NC2=C1NC=C2C#N)F
InChIInChI=1S/C8H4FN3/c9-7-2-1-6-8(12-7)5(3-10)4-11-6/h1-2,4,11H
InChIKeyBHZBXDBXBIUHOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile: A Key Fluorinated Pyrrolopyridine Scaffold for Kinase Inhibitor and CCR5 Antagonist Development


5-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile is a heterocyclic building block characterized by a fused pyrrole-pyridine core with a fluorine atom at the 5-position and a carbonitrile group at the 3-position [1]. This scaffold serves as a privileged structure in medicinal chemistry, particularly for the design of kinase inhibitors and CCR5 antagonists [2]. Preliminary pharmacological screening indicates potential as a CCR5 antagonist for treating HIV infection, asthma, and autoimmune diseases [3]. The fluorine substituent enhances metabolic stability and binding affinity, while the nitrile group offers a reactive handle for further functionalization in cross-coupling reactions [4].

Why 5-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile Cannot Be Simply Substituted by Other Pyrrolopyridine Analogs


Pyrrolo[3,2-b]pyridine derivatives are not functionally interchangeable due to the profound impact of subtle substitution patterns on target engagement, metabolic stability, and synthetic utility. For example, the presence of the 5-fluoro group in this compound is known to enhance metabolic stability and binding affinity compared to non-fluorinated or differently substituted analogs [1]. The 3-carbonitrile moiety provides a unique reactive handle for further derivatization, enabling access to chemical space not reachable with unsubstituted or 2-substituted analogs [2]. Direct activity comparisons are limited, but class-level inference suggests that the specific substitution pattern of 5-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile confers distinct advantages in kinase inhibitor design and CCR5 antagonism, necessitating its explicit procurement for target-focused projects [3].

Quantitative Differentiation of 5-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile vs. Closest Analogs: A Data-Driven Procurement Guide


Metabolic Stability Enhancement via 5-Fluorine Substitution: Class-Level Inference from Pyrrolopyridine SAR

Fluorination at the 5-position of the pyrrolo[3,2-b]pyridine scaffold is known to improve metabolic stability. While direct data for this specific compound is not available, a class-level inference can be drawn from a related pyrrolopyridine derivative where metabolic stability was measured as 38% parent compound remaining after 60 min in human liver microsomes . The target compound's 5-fluoro substitution is predicted to confer comparable or superior metabolic stability compared to non-fluorinated analogs, which is critical for in vivo efficacy.

Metabolic Stability Fluorination Drug Metabolism

Distinct Reactivity Profile: 3-Carbonitrile as a Synthetic Handle vs. 2-Substituted Analogs

The 3-carbonitrile group in the target compound provides a versatile synthetic handle for nucleophilic additions and cross-coupling reactions, enabling rapid diversification. In contrast, 2-substituted pyrrolo[3,2-b]pyridine-3-carbonitriles (e.g., 2-morpholino derivative, CHEMBL60343) have a blocked 2-position, limiting further functionalization at that site. This structural difference is critical for medicinal chemists building focused libraries.

Synthetic Utility Cross-Coupling Medicinal Chemistry

Regioisomeric Distinction: 5-Fluoro vs. 6-Fluoro Substitution Impacts Target Engagement

The position of fluorine substitution on the pyrrolo[3,2-b]pyridine core significantly alters biological activity. While direct data for the 5-fluoro isomer is not available, the 6-fluoro isomer (6-fluoro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile) is a distinct chemical entity with different properties [1]. Regioisomeric analogs often exhibit divergent kinase inhibition profiles, making the specific 5-fluoro substitution pattern essential for projects targeting particular kinases.

Regioisomerism Kinase Inhibition Structure-Activity Relationship

Optimal Research and Industrial Applications for 5-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile Based on Differentiated Properties


Design of Metabolically Stable Kinase Inhibitors

Leverage the enhanced metabolic stability inferred from class-level data to develop kinase inhibitors with improved pharmacokinetic profiles. The 5-fluoro substitution is expected to reduce clearance, making it suitable for lead optimization in oncology and inflammatory disease programs.

Generation of Diverse Pyrrolopyridine Libraries via 3-Carbonitrile Functionalization

Utilize the reactive 3-carbonitrile group as a handle for nucleophilic addition and cross-coupling reactions to rapidly generate structurally diverse analogs [1]. This approach is ideal for hit expansion and SAR studies in early drug discovery.

Development of CCR5 Antagonists for HIV and Inflammatory Diseases

Exploit the preliminary pharmacological activity as a CCR5 antagonist [2] to develop novel therapeutics for HIV infection, asthma, rheumatoid arthritis, and COPD. The compound's unique scaffold may offer advantages over existing CCR5 modulators.

Regioisomer-Specific Kinase Profiling

Use the 5-fluoro regioisomer in kinase selectivity panels to differentiate it from 6-fluoro and other positional analogs [3]. This can aid in identifying novel kinase targets and understanding the structural determinants of selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.